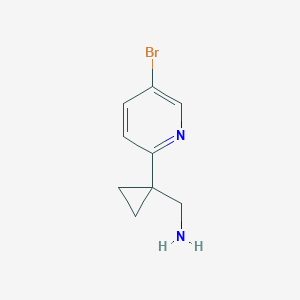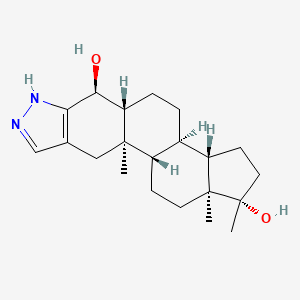
17a-Hydroxymethyl-17b-methyl-18-norandrosta-1,4,13-trien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17a-Hydroxymethyl-17b-methyl-18-norandrosta-1,4,13-trien-3-one is a complex organic compound with a unique structure. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its intricate ring system. The presence of hydroxymethyl and dimethyl groups adds to its chemical diversity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17a-Hydroxymethyl-17b-methyl-18-norandrosta-1,4,13-trien-3-one involves multiple steps, including cyclization and functional group modifications. The process typically starts with the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxymethyl and dimethyl groups under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
17a-Hydroxymethyl-17b-methyl-18-norandrosta-1,4,13-trien-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the ring system or functional groups.
Substitution: Halogenation or other substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 17a-Hydroxymethyl-17b-methyl-18-norandrosta-1,4,13-trien-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the function of specific enzymes and their role in various biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development and pharmacological studies.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 17a-Hydroxymethyl-17b-methyl-18-norandrosta-1,4,13-trien-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the cyclopenta[a]phenanthrene family, such as:
- 17a-Hydroxymethyl-17b-methyl-18-norandrosta-1,4,13-trien-3-one
- This compound
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and stereochemistry. These features confer unique reactivity and biological activity, making it a distinct and valuable compound for research and industrial applications.
Properties
CAS No. |
1203575-20-5 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(8R,9S,10R,17R)-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H26O2/c1-19(12-21)9-8-16-15-4-3-13-11-14(22)7-10-20(13,2)18(15)6-5-17(16)19/h7,10-11,15,18,21H,3-6,8-9,12H2,1-2H3/t15-,18-,19-,20-/m0/s1 |
InChI Key |
GCYZSDGHIVBKJR-KNTRFNDTSA-N |
SMILES |
CC1(CCC2=C1CCC3C2CCC4=CC(=O)C=CC34C)CO |
Isomeric SMILES |
C[C@]1(CCC2=C1CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)CO |
Canonical SMILES |
CC1(CCC2=C1CCC3C2CCC4=CC(=O)C=CC34C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B1512204.png)


![Methyl 6-(hydroxymethyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1512211.png)

![8-Methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one hydrochloride](/img/structure/B1512218.png)

